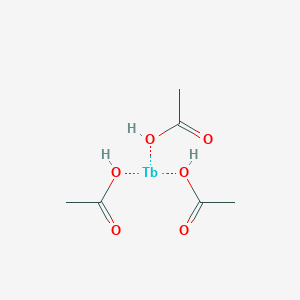
Terbiumacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is composed of terbium ions and acetate ions. This compound is typically found as white crystals and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium acetate can be synthesized by reacting terbium oxide (Tb₂O₃) with acetic acid (CH₃COOH) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, terbium acetate is produced through a similar process but on a larger scale. The process involves the reaction of terbium oxide with acetic acid in a reactor vessel, followed by purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Terbium acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Terbium acetate can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Substitution reactions involve replacing the acetate groups with other ligands, which can be achieved using different reagents depending on the desired substitution.
Major Products Formed:
Oxidation: The oxidation of terbium acetate can produce terbium oxide or other terbium compounds.
Reduction: Reduction reactions can yield terbium metal or lower oxidation state terbium compounds.
Substitution: Substitution reactions can result in the formation of terbium complexes with different ligands.
Scientific Research Applications
Terbium acetate is used in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other terbium compounds and materials.
Biology: Terbium acetate is utilized in biological studies to investigate the role of terbium in biological systems.
Industry: Terbium acetate is used in the production of phosphors for lighting and display technologies.
Mechanism of Action
The mechanism by which terbium acetate exerts its effects depends on its specific application. For example, in medical imaging, terbium acetate may act as a contrast agent by emitting luminescent signals when excited by specific wavelengths of light. The molecular targets and pathways involved in these processes vary based on the application.
Comparison with Similar Compounds
Terbium acetate is similar to other lanthanide acetates, such as gadolinium acetate and dysprosium acetate. terbium acetate is unique in its luminescent properties and specific applications in lighting and display technologies. These properties make it distinct from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C6H12O6Tb |
|---|---|
Molecular Weight |
339.08 g/mol |
IUPAC Name |
acetic acid;terbium |
InChI |
InChI=1S/3C2H4O2.Tb/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
FHNFZSSPPAEYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-ethyl-2-[[(7E)-7-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B15350511.png)

![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(2S)-2-(5-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid](/img/structure/B15350528.png)

![(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B15350537.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B15350553.png)







